4-[(2-Methylpropyl)amino]benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylpropylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPLOSDESAFWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Synthesis Pathways
Strategic Approaches to the Synthesis of N-Alkylaminobenzonitriles
The synthesis of N-alkylaminobenzonitriles can be approached through several strategic disconnections. A common and effective strategy involves the initial synthesis of a primary aminobenzonitrile, such as 4-aminobenzonitrile (B131773), followed by the selective installation of the alkyl group onto the amino nitrogen. This approach allows for modularity, where different alkyl groups can be introduced in the final steps.
One of the most reliable methods for N-alkylation is reductive amination . This process involves the reaction of the primary amine (4-aminobenzonitrile) with an appropriate aldehyde or ketone (in this case, isobutyraldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. ias.ac.inmasterorganicchemistry.com This one-pot procedure is highly favored because it minimizes the common problem of over-alkylation, where the newly formed secondary amine reacts further with the alkylating agent. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the imine in the presence of the carbonyl compound. masterorganicchemistry.com
Alternative strategies may involve the direct alkylation of 4-aminobenzonitrile with an isobutyl halide. However, this method is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as the secondary amine product is often more nucleophilic than the starting primary amine. nih.govacs.org
Another major strategic approach involves forming the aryl-nitrogen bond at a later stage. This could entail reacting a pre-formed benzonitrile (B105546) derivative, such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile, with isobutylamine (B53898) via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. These pathways are contingent on the specific reactivity of the precursors and the chosen catalytic system.
Precursor-Based Synthesis of Benzonitrile Derivatives
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for introducing a cyano group onto an aromatic ring. bohrium.com This reaction, often referred to as the Rosenmund-von Braun reaction's modern counterpart, typically involves the coupling of an aryl halide (e.g., 4-bromoaniline (B143363) or 4-chloroaniline (B138754) derivative) with a cyanide source. nih.gov
The catalytic cycle is understood to proceed through three key steps:
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). researchgate.net
Transmetalation/Cyanide Exchange: The halide on the palladium complex is exchanged for a cyano group from the cyanide source (e.g., KCN, NaCN, Zn(CN)₂).
Reductive Elimination: The aryl and cyano groups on the palladium complex couple and are eliminated, forming the benzonitrile product (Ar-CN) and regenerating the Pd(0) catalyst. rsc.org
A significant challenge in these reactions is catalyst deactivation, as the cyanide anion can bind strongly to the palladium center and poison the catalyst. nih.govresearchgate.net Optimization strategies to overcome this include the use of specific phosphine (B1218219) ligands that stabilize the palladium complex, the addition of co-catalysts like copper or zinc salts, and the use of less toxic and less soluble cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in the reaction mixture. bohrium.comnih.govbohrium.com
| Parameter | Details |
| Catalyst | Typically Pd(0) complexes like Pd(PPh₃)₄ or formed in situ from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands. |
| Cyanide Source | KCN, NaCN, Zn(CN)₂, TMSCN, K₄[Fe(CN)₆]. bohrium.comnih.gov |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate phosphines (e.g., DPPF). |
| Solvent | Aprotic polar solvents such as DMF, DMAc, or NMP. |
| Challenge | Catalyst poisoning by excess cyanide. nih.gov |
| Optimization | Use of additives (CuI, ZnBr₂), slow addition of cyanide, or use of K₄[Fe(CN)₆]. bohrium.comnih.gov |
This strategy involves starting with a benzonitrile ring that is substituted at the para-position with a good leaving group, such as a halogen (F, Cl). The amino group is then introduced via Nucleophilic Aromatic Substitution (SNAr) . The strongly electron-withdrawing nature of the nitrile group activates the aromatic ring, particularly at the ortho and para positions, making it susceptible to attack by nucleophiles like isobutylamine. scranton.edu
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov For this reaction to be effective, the presence of the electron-withdrawing nitrile group is crucial for stabilizing this intermediate. Fluorine is often the best leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to. mdpi.com
An alternative route to the benzonitrile core is through the dehydration of a primary amide. For the synthesis of 4-aminobenzonitrile, this would involve the dehydration of 4-aminobenzamide. A variety of dehydrating agents can be used for this transformation, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and cyanuric chloride. The reaction typically requires heating in an appropriate solvent. This method is a well-established industrial process, though it can generate significant waste.
Another related method is the dehydration of an aldoxime. For instance, 4-halobenzaldehyde can be converted to 4-halobenzaldoxime using hydroxylamine. Subsequent dehydration of the aldoxime yields the corresponding 4-halobenzonitrile, which can then undergo amination as described previously.
The Buchwald-Hartwig amination has emerged as a premier method for forming carbon-nitrogen bonds in modern organic synthesis. wikipedia.org This palladium-catalyzed cross-coupling reaction can be used to directly couple an aryl halide or triflate with an amine. organic-chemistry.org In the context of synthesizing 4-[(2-Methylpropyl)amino]benzonitrile, this reaction could be employed in two ways:
Coupling 4-halobenzonitrile (e.g., 4-chlorobenzonitrile) with isobutylamine.
Coupling 4-amino-halobenzene with an isobutyl precursor.
The reaction mechanism is similar to other palladium-catalyzed cross-couplings and involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination. youtube.com The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) by the Buchwald group has been critical to the reaction's success, allowing for the coupling of a wide range of substrates, including less reactive aryl chlorides, under relatively mild conditions. youtube.comlibretexts.org
| Reaction Component | Description |
| Aryl Substrate | Aryl halides (Ar-I, Ar-Br, Ar-Cl) or Aryl triflates (Ar-OTf). |
| Amine | Primary or secondary alkyl or aryl amines (e.g., isobutylamine). |
| Catalyst | Pd(0) source (e.g., Pd₂(dba)₃) or Pd(II) precatalyst (e.g., Pd(OAc)₂). |
| Ligand | Bulky, electron-rich monophosphine ligands are crucial (e.g., XPhos, RuPhos). youtube.com |
| Base | A strong, non-nucleophilic base is required, such as NaOt-Bu, KOt-Bu, or Cs₂CO₃. |
| Solvent | Aprotic solvents like toluene, dioxane, or THF. |
Synthetic Challenges and Optimization Strategies in N-Alkylaminobenzonitrile Preparation
The synthesis of N-alkylaminobenzonitriles is not without its challenges, requiring careful optimization to achieve high yields and purity.
A primary challenge, particularly with direct alkylation approaches, is the control of selectivity. As mentioned, the product of mono-alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a significant byproduct. nih.govacsgcipr.org This issue of over-alkylation complicates purification and reduces the yield of the desired product. acsgcipr.org
Optimization: The most effective strategy to circumvent over-alkylation is to use reductive amination. ias.ac.inmasterorganicchemistry.com This method forms the C-N bond through the reduction of an imine intermediate, which inherently prevents further reaction at the nitrogen atom. Careful control of stoichiometry, temperature, and reaction time in direct alkylation can also help but is often less effective. acsgcipr.org
Another set of challenges relates to the synthesis of the benzonitrile precursor itself.
Palladium-Catalyzed Cyanation: The key difficulty is catalyst deactivation by the cyanide ion. nih.gov
Optimization: Modern protocols address this by using advanced ligand systems that shield the palladium center, employing co-catalysts, or using cyanide sources like K₄[Fe(CN)₆] that release cyanide slowly, thus keeping its concentration low. nih.govbohrium.com The use of non-toxic cyanide sources also addresses significant safety and environmental concerns associated with traditional reagents like KCN or NaCN. nih.gov
Nucleophilic Aromatic Substitution: The main limitation is the requirement for a strongly activated aromatic ring. The reaction is generally inefficient for aryl halides that lack potent electron-withdrawing groups.
Optimization: For unactivated or deactivated aryl halides, transition-metal-catalyzed methods like the Buchwald-Hartwig amination are far superior and offer a much broader substrate scope. wikipedia.org
By carefully selecting from these advanced synthetic methodologies and optimizing reaction conditions, this compound can be prepared efficiently, avoiding common pitfalls such as poor selectivity and harsh reaction conditions.
Advanced Spectroscopic Characterization for Structural Elucidation
Vibrational Spectroscopy Analysis of 4-[(2-Methylpropyl)amino]benzonitrile and Analogues
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These vibrations are unique to the molecule's structure and the specific bonds within it, acting as a molecular fingerprint. For complex molecules, computational methods like Potential Energy Distribution (PED) analysis are employed for a more precise assignment of vibrational modes.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. In this compound, the key functional groups—nitrile, secondary amine, aromatic ring, and alkyl groups—exhibit characteristic absorption bands.
The nitrile (C≡N) group is one of the most readily identifiable features in the IR spectrum, typically showing a sharp and strong absorption band in the range of 2220-2260 cm⁻¹. For benzonitrile (B105546), this stretch is observed around 2227 cm⁻¹. frontiersin.org The presence of the amino group in the para position is expected to slightly influence this frequency.
The secondary amine (N-H) group gives rise to a characteristic stretching vibration, which appears as a single, sharp band of medium intensity between 3300 and 3500 cm⁻¹. The C-H stretching vibrations from the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches from the isobutyl group will appear just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations typically result in multiple bands in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Variable |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| Nitrile | C≡N Stretch | 2220 - 2260 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Secondary Amine | N-H Bend | 1550 - 1650 | Variable |
Laser-Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active. Symmetrical and non-polar bonds often produce strong Raman signals, whereas they may be weak in the IR spectrum.
For this compound, the C≡N stretching vibration is expected to be strong in both IR and Raman spectra. The symmetric "breathing" mode of the para-disubstituted benzene (B151609) ring, typically observed around 800-850 cm⁻¹, is often a strong and characteristic band in the Raman spectrum. The various C-C stretching and C-H bending modes of the aromatic ring and the isobutyl group will also be observable. For the parent compound, benzonitrile, well-defined Raman peaks are used as standards for calibrating instruments, with a notable peak at 1001 cm⁻¹ corresponding to the benzene ring trigonal planar breathing mode. researchgate.net In studies of 4-aminobenzonitrile (B131773), Raman spectroscopy has been used to investigate pressure-induced phase transitions, highlighting the sensitivity of the technique to changes in molecular structure and intermolecular interactions. researchgate.net
For a molecule with multiple atoms and complex vibrational modes, experimental spectra can show overlapping bands or vibrations resulting from the coupling of several motions. Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative assignment for each vibrational band. researchgate.netnih.gov It calculates the percentage contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific normal vibrational mode.
A normal coordinate analysis is first performed, often using Density Functional Theory (DFT) calculations, to predict the vibrational frequencies. nih.gov The VEDA (Vibrational Energy Distribution Analysis) program is commonly used for this purpose. nih.govresearchgate.net For example, in a study on 4-chloro-2-methyl benzonitrile, PED analysis revealed that the frequency corresponding to the C≡N stretch had an 88% contribution from the C≡N stretching coordinate and a 12% contribution from the C-CN stretching mode, indicating a slight coupling. indexcopernicus.com A similar analysis for this compound would allow for an unambiguous assignment of the complex fingerprint region of its vibrational spectra, differentiating between the various bending and stretching modes of the aromatic and aliphatic portions of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.
For this compound, the aromatic region is expected to show a characteristic AA'BB' system for the para-substituted benzene ring. The two protons ortho to the amino group (H-3, H-5) will be chemically equivalent and will appear as a doublet, shifted upfield due to the electron-donating nature of the amino group. The two protons ortho to the nitrile group (H-2, H-6) will also be equivalent and will appear as a doublet, shifted downfield due to the electron-withdrawing nature of the nitrile group.
The isobutyl group will present three distinct signals:
A doublet corresponding to the six protons of the two equivalent methyl (CH₃) groups.
A multiplet (likely a nonet) for the single methine (CH) proton, split by the six methyl protons and the two methylene (B1212753) protons.
A doublet for the two methylene (CH₂) protons adjacent to the nitrogen, split by the methine proton. This signal may show further coupling to the N-H proton.
The secondary amine (N-H) proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Aromatic H (ortho to -CN) | ~7.4 - 7.6 | Doublet (d) | 2H |
| Aromatic H (ortho to -NH) | ~6.6 - 6.8 | Doublet (d) | 2H |
| Amine (N-H) | Variable (Broad) | Singlet (s) | 1H |
| Methylene (-NH-CH₂-) | ~2.9 - 3.1 | Doublet (d) | 2H |
| Methine (-CH(CH₃)₂) | ~1.8 - 2.0 | Multiplet (m) | 1H |
| Methyl (-CH(CH₃)₂) | ~0.9 - 1.0 | Doublet (d) | 6H |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected.
The nitrile carbon (C≡N) typically appears in the range of 117-120 ppm. The aromatic carbons will show four distinct signals. The carbon atom attached to the nitrogen (C4) will be the most deshielded (highest ppm value) among the ring carbons due to the deshielding effect of the nitrogen atom. Conversely, the carbon attached to the nitrile group (C1) will be relatively shielded. The remaining two aromatic carbons (C2/C6 and C3/C5) will have intermediate chemical shifts. For the parent 4-aminobenzonitrile, the carbon attached to the amino group appears around 150 ppm. spectrabase.com
The isobutyl group will contribute three signals: one for the two equivalent methyl carbons, one for the methine carbon, and one for the methylene carbon.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C4 (Aromatic, attached to N) | ~150 - 152 |
| C2/C6 (Aromatic, ortho to CN) | ~133 - 135 |
| C3/C5 (Aromatic, ortho to NH) | ~113 - 115 |
| C≡N (Nitrile) | ~118 - 120 |
| C1 (Aromatic, attached to CN) | ~102 - 104 |
| -CH₂- (Methylene) | ~53 - 55 |
| -CH- (Methine) | ~28 - 30 |
| -CH₃ (Methyl) | ~20 - 22 |
Rotational Spectroscopy for Gas-Phase Structure and Dynamics
Rotational spectroscopy provides highly precise information on the geometry of molecules in the gas phase by measuring the energies of transitions between quantized rotational states. frontiersin.org This technique is sensitive to the moments of inertia of a molecule, from which bond lengths and angles can be determined with exceptional accuracy.
By analyzing the rotational spectrum of a molecule and its various isotopologues, a highly accurate equilibrium (re) structure can be determined. The rotational constants (A, B, and C) obtained from fitting the spectrum are inversely related to the principal moments of inertia. For this compound, this analysis would yield precise bond lengths and angles for the molecule in its ground vibrational state, free from intermolecular interactions that are present in the solid or liquid states.
Despite the power of this technique, a review of available scientific literature indicates that a high-resolution rotational spectrum for this compound has not been reported. Consequently, its experimental equilibrium structure in the gas phase has not been determined via this method.
Molecules containing nuclei with a spin quantum number I > 1/2, such as the two ¹⁴N atoms in this compound, exhibit hyperfine splitting in their rotational spectra due to the nuclear quadrupole moment. frontiersin.org The analysis of this splitting provides detailed information about the electronic environment around the nitrogen nuclei, specifically the electric field gradient. This data offers insight into the nature of the chemical bonding, including the hybridization and electron density at the nitrogen atoms of both the amino and nitrile groups.
As no rotational spectroscopy studies for this compound are publicly available, an analysis of its nuclear quadrupole coupling constants has not been performed.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
The initial step in a crystallographic analysis is the determination of the unit cell parameters and the crystal's space group, which defines its symmetry. This fundamental information describes the repeating unit of the crystal lattice and the symmetry operations that relate the molecules within it.
A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structure for this compound (CAS No. 850570-33-1). frontiersin.org Therefore, its crystal system and space group remain undetermined.
Table 1: Crystallographic Data Summary for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Once a crystal structure is solved, the arrangement of molecules in the crystal, known as the crystal packing, can be analyzed. This involves identifying intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that dictate the supramolecular architecture. For this compound, one would expect potential N-H···N hydrogen bonds between the amino group of one molecule and the nitrile group of another, which could lead to the formation of chains or sheets.
As no crystal structure has been reported for this compound, a detailed analysis of its specific intermolecular interactions and packing motifs is not possible.
Computational Chemistry and Theoretical Modeling of 4 2 Methylpropyl Amino Benzonitrile
Quantum Chemical Investigations and Electronic Structure
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and structural stability of 4-[(2-Methylpropyl)amino]benzonitrile. These computational techniques provide a molecular-level understanding of its geometry and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For this compound, geometry optimization is typically performed using a functional such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with a basis set like 6-311++G(d,p). mdpi.comnih.gov This process calculates the lowest energy arrangement of the atoms, predicting the molecule's most stable three-dimensional structure. scispace.com
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C≡N (Nitrile) | 1.15 Å |
| Bond Length | C-N (Amino) | 1.37 Å |
| Bond Angle | C-C-N (Amino) | 120.5° |
| Dihedral Angle | C(ring)-C(ring)-N-C(isobutyl) | 15.0° |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.netnih.gov The energy of the HOMO relates to its ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. materialsciencejournal.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-donating aminophenyl moiety, while the LUMO would be concentrated on the electron-withdrawing benzonitrile (B105546) portion, facilitating intramolecular charge transfer upon excitation.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.20 |
| Energy Gap (ΔE) | 4.65 |
In this compound, significant interactions would be expected between the lone pair (LP) orbital of the nitrogen atom and the antibonding π* orbitals of the phenyl ring, as well as between the π orbitals of the ring and the π* orbital of the nitrile group. These hyperconjugative interactions contribute to the delocalization of electron density across the molecule, enhancing its stability. researchgate.net NBO analysis also calculates the natural charges on each atom, offering a more refined view of the charge distribution than other methods.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. mdpi.comajchem-a.com While computationally more demanding than DFT, they can provide highly accurate results, particularly for systems where electron correlation is critical. These methods are valuable for studying the ground and excited electronic states of this compound. By mapping the potential energy landscape, ab initio calculations can be used to investigate reaction pathways and transition states, providing a comprehensive understanding of the molecule's potential chemical transformations and photophysical behavior.
Molecular Dynamics and Conformational Studies
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics simulations and conformational studies explore the molecule's behavior over time and its accessible shapes.
The this compound molecule possesses several rotatable bonds, particularly the C-N bond linking the isobutyl group to the phenyl ring and the C-C bonds within the isobutyl group itself. Rotation around these bonds gives rise to different spatial arrangements, or conformers.
Molecular dynamics (MD) simulations can model the motion of the atoms over time, revealing the accessible conformations and the energy barriers between them. nih.gov By exploring the potential energy surface, these studies identify the most stable conformers (local minima) and the transition states that connect them. This information is crucial for understanding how the molecule's shape influences its properties and interactions in a dynamic environment, such as in solution.
Simulation of Intramolecular Torsional Dynamics
This area of study would involve simulating the rotation around key single bonds within the this compound molecule, particularly the C-N bond connecting the isobutyl group to the aminobenzonitrile ring and the C-C bond within the isobutyl group itself. Such simulations help determine the energy barriers to rotation and identify the most stable conformations (rotational isomers) of the molecule. This information is crucial for understanding the molecule's flexibility and how its shape influences its interactions and properties. Without specific studies, the conformational preferences and rotational energy landscape of this compound remain undetermined.
Computational Insights into Intermolecular Association and Complex Formation
Computational methods are used to predict how individual molecules of this compound interact with each other or with other molecules to form dimers, clusters, or more complex assemblies. These simulations calculate the energies and geometries of these intermolecular associations, which are governed by non-covalent forces like hydrogen bonding and van der Waals interactions. This analysis is fundamental to predicting the compound's behavior in condensed phases (liquids and solids) and its potential for forming complexes, but specific data regarding its association patterns are not available.
Reactivity Descriptors and Electrostatic Potential Maps for Chemical Reactivity Prediction
Quantum chemical calculations can generate reactivity descriptors and molecular electrostatic potential (MEP) maps.
Reactivity Descriptors: Parameters such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity indices are calculated to predict the molecule's chemical stability and reactivity. A small HOMO-LUMO gap, for instance, suggests higher reactivity.
Electrostatic Potential Maps: An MEP map illustrates the charge distribution across a molecule. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, one would expect negative potential around the nitrile nitrogen and positive potential near the amino hydrogen, but specific calculated values and detailed maps are absent from the literature.
Supramolecular Interaction Analysis
This section focuses on analyzing the non-covalent interactions that dictate how molecules are arranged in a crystal lattice.
Organic Reaction Mechanisms and Chemical Transformations Involving the Nitrile and Amine Moieties
Nitrile Group Reactivity and Transformation Mechanisms
The benzonitrile (B105546) portion of the molecule is characterized by a carbon-nitrogen triple bond. The polarity of this bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, is central to its reactivity. wikipedia.org
The electrophilic nature of the nitrile carbon makes it susceptible to attack by nucleophiles. wikipedia.org This initial addition breaks the pi bond, leading to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. This process is a cornerstone of nitrile chemistry. youtube.com
A variety of nucleophiles can participate in this reaction, including organometallic reagents (like Grignard reagents), hydrides, and enolates. The general mechanism involves the nucleophile attacking the partially positive carbon atom of the nitrile group. wikipedia.org The resulting intermediate can then be hydrolyzed to yield a ketone, providing a valuable synthetic route for the elaboration of the molecule.
Table 1: Examples of Nucleophilic Addition to Nitriles
| Nucleophile | Intermediate | Final Product (after hydrolysis) |
|---|---|---|
| Grignard Reagent (R-MgX) | Imine salt | Ketone |
| Organolithium (R-Li) | Imine salt | Ketone |
| Hydride (e.g., from LiAlH4) | Imine | Amine |
The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. This can be achieved through several reductive pathways.
Catalytic Hydrogenation : This is a common and often economical method for nitrile reduction. wikipedia.org It typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.orgstudymind.co.uk The reaction proceeds through the formation of an intermediate imine, which is further reduced to the primary amine. wikipedia.org
Chemical Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. studymind.co.uk The reaction is typically carried out in an anhydrous solvent like dry ether. Other reagents such as diisopropylaminoborane (B2863991) have also been shown to reduce aromatic nitriles. nih.govacs.org The use of sodium metal in an alcohol solvent is another viable, albeit older, method. studymind.co.uk
Depending on the reaction conditions and the reducing agent used, the reduction can sometimes be controlled to stop at the intermediate imine stage. wikipedia.org
Table 2: Common Reagents for Nitrile Reduction
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Raney Ni, Pt, or Pd | High pressure and temperature | Primary Amine |
| LiAlH₄, then H₂O | Anhydrous ether | Primary Amine |
| NaBH₄/CoCl₂ | Alcoholic solvent | Primary Amine |
| Diisopropylaminoborane | Catalytic LiBH₄ | Primary Amine nih.govacs.org |
Nitriles can undergo hydrolysis to form amides and, upon further reaction, carboxylic acids. This transformation can be catalyzed by either acid or base. studymind.co.ukweebly.com
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide. With continued heating in the acidic solution, the amide can be further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. doubtnut.com
Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. pearson.com The resulting intermediate is protonated by water to form an amide. weebly.com Similar to the acid-catalyzed process, the amide can be further hydrolyzed under the basic conditions to yield a carboxylate salt, which upon acidification, gives the carboxylic acid. pearson.combrainly.in
For 4-[(2-Methylpropyl)amino]benzonitrile, hydrolysis would lead to the formation of 4-[(2-Methylpropyl)amino]benzamide and subsequently 4-[(2-Methylpropyl)amino]benzoic acid.
Secondary Amine Group Reactivity and Functionalization
The secondary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, which is central to its basicity and nucleophilicity. pressbooks.pub
Like most amines, the secondary amine in this molecule acts as a weak base. libretexts.org The lone pair of electrons on the nitrogen can accept a proton from an acid, forming a protonated ammonium salt. pressbooks.pubutexas.edu This is a reversible equilibrium, and the position of the equilibrium is dependent on the pH of the solution. At a low pH, the protonated form will predominate, rendering the compound more water-soluble. pressbooks.pub The basicity of this specific amine is influenced by the electronic effects of the substituents on the aromatic ring.
The lone pair of electrons on the nitrogen atom also makes the secondary amine a potent nucleophile. This allows for a wide range of derivatization reactions, which are useful for both chemical synthesis and analytical purposes. researchgate.net
Acylation : The amine can react with acylating agents such as acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(4-cyanophenyl)-N-(2-methylpropyl)acetamide.
Sulfonylation : Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, results in the formation of a sulfonamide. This type of derivatization is often used in analytical chemistry. nih.gov
Alkylation : While direct alkylation of amines with alkyl halides can be prone to over-alkylation, it is a possible transformation. masterorganicchemistry.com
Reaction with other Electrophiles : The nucleophilic nitrogen can react with a variety of other electrophiles. For instance, reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are commonly used to derivatize primary and secondary amines for chromatographic analysis. libretexts.orgthermofisher.com
Table 3: Potential Derivatization Reactions of the Secondary Amine
| Reagent Type | Example Reagent | Product Type |
|---|---|---|
| Acyl Halide | Acetyl chloride | Amide |
| Acid Anhydride | Acetic anhydride | Amide |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |
| Chloroformate | 9-Fluorenylmethoxycarbonyl chloride | Carbamate |
Aromatic Ring Reactivity and Electrophilic/Nucleophilic Substitution Patterns
The reactivity of the benzene (B151609) ring in this compound is a classic example of competing substituent effects in aromatic chemistry. The (2-methylpropyl)amino group, a secondary amine, is a potent activating group. wikipedia.org Conversely, the nitrile (-C≡N) group is a moderately deactivating group due to its strong electron-withdrawing nature. wikipedia.org
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the (2-methylpropyl)amino group's strong activating and ortho-, para-directing influence predominates over the deactivating and meta-directing effect of the nitrile group. wikipedia.org This is because the nitrogen atom of the amino group can donate its lone pair of electrons into the π-system of the benzene ring through resonance, thereby stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions relative to the amino group.
The nitrile group, on the other hand, withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Its directing effect to the meta position is a consequence of the destabilization of the arenium ion when attack occurs at the ortho and para positions.
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
| Br₂ / FeBr₃ (Bromination) | 2-Bromo-4-[(2-methylpropyl)amino]benzonitrile and 2,6-Dibromo-4-[(2-methylpropyl)amino]benzonitrile | The strongly activating amino group directs bromination to its ortho positions. Depending on reaction conditions, mono- or di-substitution can occur. |
| HNO₃ / H₂SO₄ (Nitration) | 2-Nitro-4-[(2-methylpropyl)amino]benzonitrile | Similar to bromination, nitration is directed to the positions ortho to the powerful activating amino group. |
| SO₃ / H₂SO₄ (Sulfonation) | 2-Amino-5-cyanobenzenesulfonic acid | Sulfonation will occur at the position ortho to the amino group. |
| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | Reaction is unlikely to proceed as expected. | The Lewis acid catalyst (AlCl₃) will complex with the basic nitrogen of the amino group, deactivating the ring and preventing the reaction. google.com |
| R-COCl / AlCl₃ (Friedel-Crafts Acylation) | Reaction is unlikely to proceed as expected. | Similar to Friedel-Crafts alkylation, the Lewis acid catalyst will react with the amino group, inhibiting the desired acylation of the ring. google.com |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution on the ring of this compound is not feasible under standard conditions as there is no suitable leaving group attached to the aromatic ring. However, if a good leaving group (such as a halide) were present on the ring, the electron-withdrawing nitrile group would facilitate nucleophilic attack. wikipedia.org
For a hypothetical derivative, such as 2-halo-4-[(2-methylpropyl)amino]benzonitrile, the nitrile group would activate the ring towards nucleophilic substitution. The substitution would be directed to the position of the leaving group, which is ortho to the nitrile group. The presence of the electron-donating amino group would somewhat counteract this activation.
In some cases, the cyanide group itself can act as a leaving group in nucleophilic aromatic substitution, particularly on heteroaromatic systems, though this is less common for benzene derivatives. nih.gov
Interactive Data Table: Predicted Reactivity in Nucleophilic Aromatic Substitution for a Hypothetical Derivative
| Hypothetical Derivative | Reagent/Reaction | Predicted Product | Rationale |
| 2-Fluoro-4-[(2-methylpropyl)amino]benzonitrile | NaOCH₃ / CH₃OH | 2-Methoxy-4-[(2-methylpropyl)amino]benzonitrile | The electron-withdrawing nitrile group activates the ring for nucleophilic attack, and the fluoride (B91410) ion is a good leaving group in NAS. The methoxide (B1231860) ion acts as the nucleophile. masterorganicchemistry.com |
| 2-Chloro-4-[(2-methylpropyl)amino]benzonitrile | NH₃ (Ammonia) | 2,4-Diaminobenzonitrile derivative | The nitrile group facilitates the displacement of the chloride by the ammonia (B1221849) nucleophile. |
Advanced Applications in Materials Science and Strategic Organic Synthesis
Role in Functional Materials Development
The inherent donor-acceptor (D-A) architecture of 4-[(2-Methylpropyl)amino]benzonitrile makes it a promising candidate for the development of a variety of functional materials. The interaction between the electron-rich amino group and the electron-deficient nitrile group across the π-conjugated phenyl ring is a key driver for properties relevant to optoelectronics and materials science.
Applications in Liquid Crystal Materials and Related Technologies
Incorporation into Polymeric Structures for Optoelectronic and Sensing Devices
The integration of donor-acceptor chromophores into polymeric backbones is a key strategy for creating materials with tailored optoelectronic properties. Acrylonitrile-based units are valuable in designing such systems. rsc.org Polymers containing acrylonitrile (B1666552) side chains have been shown to exhibit charge-transfer interactions and favorable fluorescence properties, making them suitable for various optical applications. rsc.org
The structure of this compound makes it a suitable monomer or functional pendant group for incorporation into polymers for applications such as organic light-emitting diodes (OLEDs) and sensors. The charge-transfer characteristics of the molecule could be harnessed to tune the emission wavelengths and quantum efficiencies of light-emitting polymers. Furthermore, the amino group offers a reactive site for polymerization or grafting onto existing polymer chains. The resulting materials could exhibit photophysical responses to external stimuli, a desirable trait for chemical sensors.
| Polymer Type | Potential Role of this compound Unit | Potential Application |
| π-conjugated polymers | As a donor-acceptor side chain to induce charge transfer and tune fluorescence. rsc.org | Organic Light-Emitting Diodes (OLEDs) |
| Functionalized Polyacrylates | As a pendant group to introduce refractive index modulation or sensing capabilities. | Optical waveguides, chemical sensors |
| Polyurethanes/Polyimides | Incorporated into the main chain to enhance thermal stability and introduce nonlinear optical properties. | High-performance plastics, electro-optic modulators |
Development of Nonlinear Optical (NLO) Chromophores and Composite Materials
Molecules with a strong intramolecular charge-transfer character, like that expected in this compound, are prime candidates for nonlinear optical (NLO) applications. The push-pull system created by the N-isobutylamino donor and the cyano acceptor can lead to a large second-order hyperpolarizability (β), a key parameter for NLO materials. Time-dependent density functional theory has been effectively used to calculate the NLO properties of various donor-acceptor molecules. nih.gov The efficiency of these chromophores can be further enhanced by incorporating them into a polymeric matrix, either as a guest-host system or by covalent attachment, to achieve the non-centrosymmetric alignment required for second-order NLO effects.
Strategic Intermediate in Complex Organic Synthesis
The reactivity of both the nitrile and the N-alkylated amino groups makes this compound a potentially valuable building block for the synthesis of more complex molecules, particularly heterocyclic and multiring systems that are often the core of pharmaceuticals and functional dyes.
Utilization as a Building Block for Heterocyclic Systems (e.g., Pyrimidine (B1678525) and Thiazole Derivatives)
The nitrile group is a versatile precursor for the construction of various nitrogen-containing heterocycles. For example, enaminonitriles, which share reactivity patterns with aminobenzonitriles, are widely used as key intermediates for the synthesis of pyrazoles, isoxazoles, and pyrimidines. nih.govresearchgate.net The general strategy involves the reaction of the nitrile group with various nucleophiles to initiate cyclization. While 4-aminobenzonitrile (B131773) is a common starting material, the presence of the N-isobutyl group in this compound can be leveraged to modulate solubility and reactivity, or to be retained as a key structural feature in the final product.
| Target Heterocycle | Synthetic Strategy from an Aminobenzonitrile Analog | Key Reagents/Conditions |
| Pyrimidine | Cyclocondensation with a 1,3-dicarbonyl compound or its equivalent. | Base or acid catalysis |
| Thiazole | Hantzsch-type synthesis by reaction with an α-haloketone followed by cyclization. | Base, heating |
| Pyrazole | Reaction with hydrazine (B178648) derivatives. nih.gov | Acid or base catalysis, heating |
| Quinoline | Friedländer-type annulation with a compound containing an active methylene (B1212753) group. connectjournals.com | Base catalysis (e.g., tBuOK) |
Synthetic Precursor for Complex Multiring Chemical Scaffolds
Beyond simple heterocycles, aminobenzonitrile derivatives can be employed in cascade reactions to rapidly assemble complex, fused-ring systems. beilstein-journals.org The strategic placement of functional groups on the aminobenzonitrile core allows for intramolecular reactions that can build multiple rings in a single synthetic operation. For instance, the synthesis of fused N-heterocycles can be achieved through transition metal-catalyzed C-H activation and annulation reactions. yale.edu The N-isobutylamino group can act as a directing group or simply as a substituent that influences the electronic properties and steric environment of the molecule, thereby guiding the outcome of complex cyclization reactions. This makes this compound a potential starting point for creating novel polycyclic structures with applications in medicinal chemistry and materials science. nih.govresearchgate.net
Derivatization Reagent in Advanced Analytical Chemistry Techniques (e.g., Capillary Electrophoretic Analysis)
While specific research focusing on this compound as a derivatization reagent is not extensively documented, its structural analog, 4-aminobenzonitrile, has demonstrated significant utility in advanced analytical techniques, particularly in the realm of capillary electrophoresis (CE). nih.gov Derivatization is a common strategy in analytical chemistry employed to improve the detectability and separation of analytes that are otherwise challenging to measure in their original form. analyticaltoxicology.com This is particularly relevant for compounds that lack a suitable chromophore for UV-visible detection or a fluorophore for more sensitive fluorescence-based methods.
The chemical structure of this compound, featuring a reactive secondary amine and a benzonitrile (B105546) group, makes it a plausible candidate for derivatizing analytes with specific functional groups. The application of the closely related 4-aminobenzonitrile in the analysis of carbohydrates provides a strong model for its potential use. nih.gov In a key study, various sugars, including aldoses, ketoses, and uronic acids, were successfully derivatized using 4-aminobenzonitrile through a process called reductive amination. nih.gov This reaction effectively attaches the benzonitrile moiety to the carbohydrate molecule, tagging it with a UV-active group, which is essential for sensitive detection during the subsequent capillary electrophoresis analysis. nih.gov
Following derivatization, the carbohydrate-benzonitrile conjugates were separated and analyzed using two distinct modes of capillary electrophoresis: capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). nih.gov
In the CZE method, separation was achieved by forming borate (B1201080) complexes with the derivatized sugars in a borate buffer system. nih.gov The electrophoretic mobility and, consequently, the separation of the different carbohydrate derivatives were dependent on the stability of these borate complexes, which is influenced by the unique structural and stereochemical arrangement of hydroxyl groups on each sugar. nih.gov
The successful use of 4-aminobenzonitrile suggests a strong potential for this compound to be used in a similar capacity for derivatizing compounds that contain aldehyde or ketone functional groups. The presence of the 2-methylpropyl group on the amine in this compound could potentially alter the reagent's reactivity and the solubility or electrophoretic behavior of the resulting derivatives, possibly leading to unique separation selectivities.
Interactive Data Table: Capillary Electrophoresis of Carbohydrates Derivatized with 4-aminobenzonitrile
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
| Derivatization Reaction | Reductive amination with 4-aminobenzonitrile | Reductive amination with 4-aminobenzonitrile |
| Separation Principle | Separation of negatively charged borate complexes of the derivatives | Differential partitioning of derivatives into SDS micelles |
| Buffer System | 175 mM borate buffer (pH 10.5) | Tris-phosphate buffer (pH 7.5) containing 100 mM SDS |
| Key Advantage | Separation is based on the stability of the borate complex and the configuration of hydroxyl groups. | Offers faster analysis and provides resolution for sugars not separated by CZE (e.g., glucose and fructose). |
| Detection Wavelength | 285 nm | 285 nm |
| Reported Detection Limit | Not specified | 1 fmol for glucose |
Detailed Research Findings from the Study on 4-aminobenzonitrile:
Reaction Conditions: The derivatization of carbohydrates with 4-aminobenzonitrile was efficiently completed within 15 minutes at a reaction temperature of 90°C. nih.gov
CZE Separation Details: The electrophoretic mobility in the CZE mode was highly dependent on the stability of the borate complexes formed. This stability was strongly influenced by the configuration of the vicinal hydroxyl groups at specific carbon atoms (C-3 and C-4 in aldoses and uronic acids, and C-4 and C-5 in ketoses). nih.gov
MEKC Separation Details: MEKC provided an alternative separation selectivity that could be fine-tuned by adjusting the temperature of the capillary. This method was particularly advantageous for resolving the derivatives of glucose and fructose. nih.gov
Achieved Sensitivity: Utilizing the MEKC method combined with on-column UV monitoring at 285 nm, a concentration sensitivity of 0.3 µM for glucose was achieved. nih.gov
The effective application of 4-aminobenzonitrile as a derivatizing agent for the highly sensitive analysis of carbohydrates via capillary electrophoresis underscores the prospective utility of this compound in similar advanced analytical chemistry applications. nih.gov Further investigation would be necessary to delineate the specific reaction kinetics and separation efficacy of its derivatives.
Research on Structural Analogues and Derivatives of 4 2 Methylpropyl Amino Benzonitrile
Systematic Modification of the N-Alkyl Chain (e.g., Isomers, Homologues, Cycloalkyl Substituents)
Isomers and Homologues: The isomeric form of the alkyl substituent can significantly influence the steric and electronic environment of the amino group. For instance, replacing the isobutyl group (2-methylpropyl) with its isomers, such as n-butyl, sec-butyl, or tert-butyl, can alter the molecule's conformational flexibility and its ability to interact with biological targets or other molecules. Homologation, the process of systematically increasing the length of the alkyl chain (e.g., from methyl to ethyl, propyl, etc.), also plays a crucial role in modulating properties like lipophilicity, which is a key determinant of a molecule's pharmacokinetic profile in drug design.
Cycloalkyl Substituents: The incorporation of cycloalkyl groups, such as cyclopropyl, cyclobutyl, or cyclohexyl, in place of the acyclic 2-methylpropyl chain introduces a degree of rigidity to the structure. This conformational constraint can be advantageous in locking the molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity in biological applications.
The following table summarizes the types of N-alkyl chain modifications and their potential effects:
| Modification Type | Example Substituents | Potential Effects |
| Isomers | n-butyl, sec-butyl, tert-butyl | Altered steric hindrance, conformational flexibility, and electronic environment. |
| Homologues | Methyl, Ethyl, Propyl | Systematic variation in lipophilicity, size, and potential for van der Waals interactions. |
| Cycloalkyl Substituents | Cyclopropyl, Cyclohexyl | Increased rigidity, defined conformational preferences, potential for improved binding affinity. |
Aromatic Ring Substitutions and Their Impact on Electronic and Structural Properties
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the aromatic ring and on the nitrile and amino functional groups.
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) increase the electron density of the aromatic ring. This can enhance the nucleophilicity of the ring and influence the basicity of the amino group.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or trifluoromethyl (-CF3) decrease the electron density of the aromatic ring. This can impact the molecule's susceptibility to nucleophilic attack and alter the acidity of the N-H proton.
The position of the substituent (ortho, meta, or para to the amino or nitrile group) is also critical in determining its effect due to both inductive and resonance effects. Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict how these substitutions will affect the molecular geometry, dipole moment, and electronic energy levels (HOMO and LUMO).
The table below illustrates the influence of different substituent types on the properties of the benzonitrile (B105546) ring:
| Substituent Type | Example | Impact on Electronic Properties | Potential Structural Impact |
| Electron-Donating | -OCH3, -CH3 | Increases electron density on the ring, affects basicity of the amino group. | Can influence bond lengths and angles within the ring. |
| Electron-Withdrawing | -NO2, -CF3 | Decreases electron density on the ring, affects acidity of the N-H proton. | May alter the planarity and overall conformation of the molecule. |
Pyrimidine-Containing Derivatives with 2-Methylpropyl and Benzonitrile Moieties
The synthesis of hybrid molecules that incorporate the 4-[(2-Methylpropyl)amino]benzonitrile scaffold with a pyrimidine (B1678525) ring has been an area of active research. Pyrimidine is a privileged structure in medicinal chemistry, known to be a core component of many biologically active compounds.
The general synthetic strategy often involves the reaction of a 4-aminobenzonitrile (B131773) derivative with a suitable pyrimidine precursor. While specific studies detailing the use of this compound in these reactions are not extensively documented, the general approach can be inferred from related syntheses. For example, 4-aminobenzonitrile can be reacted with 2-(methylthio)pyrimidin-4-ol (B48172) to form 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, which can then be further modified.
The incorporation of the 2-methylpropylamino and benzonitrile moieties into a pyrimidine-containing structure could lead to novel compounds with interesting pharmacological profiles, potentially as kinase inhibitors, anticancer agents, or antimicrobial compounds. The benzonitrile group can act as a hydrogen bond acceptor, while the N-alkyl group can influence solubility and steric interactions.
Structure-Property Relationship Studies in Benzonitrile-Based Scaffolds
Structure-property relationship (SPR) studies are crucial for understanding how the molecular structure of a compound influences its physical, chemical, and biological properties. For benzonitrile-based scaffolds like this compound, these studies aim to establish correlations between specific structural features and observed properties.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique frequently employed in these studies. QSAR models attempt to predict the activity of a series of compounds based on their molecular descriptors. These descriptors can be related to steric, electronic, or hydrophobic properties.
For the this compound scaffold, SPR and QSAR studies would focus on:
The nature of the N-alkyl substituent: How does its size, shape, and lipophilicity affect a particular property?
Substituents on the aromatic ring: How do electron-donating or electron-withdrawing groups at different positions influence the desired outcome?
The role of the nitrile group: Is it essential for the observed activity, and how do its electronic properties contribute?
By systematically varying these structural features and measuring the resulting changes in properties, researchers can build predictive models to guide the design of new derivatives with enhanced performance for specific applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[(2-Methylpropyl)amino]benzonitrile, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of a benzonitrile derivative with 2-methylpropylamine. Key steps include controlling reaction temperature (e.g., 60–80°C) to minimize byproducts like unreacted amines or dimerization products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (Exact Mass: ~190.1218 Da for [M+H]+). Patent applications for structurally similar benzonitriles emphasize iterative optimization of solvent systems and stoichiometry .
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Use a combination of:
- NMR : NMR (DMSO-d6) to confirm the aromatic proton environment (δ 7.4–7.8 ppm) and aliphatic protons from the 2-methylpropyl group (δ 1.0–1.5 ppm).
- X-ray crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and confirms the planarity of the benzonitrile core, as seen in analogous compounds .
- FT-IR : Peaks at ~2225 cm (C≡N stretch) and ~3300 cm (N-H stretch) validate functional groups .
Q. What pharmacological targets are associated with this compound?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) identifies potential interactions with enzymes like reverse transcriptase or neurotransmitter receptors. For example, structurally similar nitriles exhibit affinity for adrenergic receptors (D018377 in ). Validate hypotheses via competitive binding assays (e.g., radioligand displacement) using HEK293 cells expressing target receptors .
Advanced Research Questions
Q. How do solvent polarity and steric effects influence the charge-transfer properties of this compound?
- Methodological Answer : Solvent-dependent fluorescence spectroscopy reveals twisted intramolecular charge-transfer (TICT) states. In polar solvents (e.g., acetonitrile), increased Stokes shift (~100 nm) indicates stabilization of the charge-separated state. Steric hindrance from the 2-methylpropyl group may restrict planarization (PICT states), reducing radiative rates. Compare with model compounds lacking the bulky substituent .
Q. What computational approaches predict the aggregation behavior of this compound in biological systems?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model amphiphilic interactions. For analogs like rilpivirine (), hydrophobic stacking of aromatic rings and solvation of the nitrile group correlate with bioavailability. Calculate solvent-accessible surface area (SASA) and radial distribution functions (RDFs) to assess aggregation propensity .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from:
- Impurity profiles : LC-MS/MS to detect trace intermediates (e.g., unreacted 2-methylpropylamine).
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Solvent effects : DMSO concentration >0.1% may artifactually inhibit targets. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What role does the nitrile group play in electronic properties and reactivity?
- Methodological Answer : The -C≡N group withdraws electron density, polarizing the benzene ring (Hammett σ ~ 0.66). Cyclic voltammetry (e.g., CH Instruments) measures reduction potentials (~-1.2 V vs. Ag/AgCl), indicating susceptibility to nucleophilic attack. Compare with des-cyano analogs to isolate electronic contributions .
Q. How does this compound interact with lipid bilayers?
- Methodological Answer : Use Langmuir-Blodgett troughs to measure insertion kinetics into DPPC monolayers. Surface pressure-area isotherms quantify changes in lipid packing. MD simulations further reveal preferential localization near hydrophobic tails, as seen in neuroactive compounds .
Q. What strategies mitigate toxicity in early-stage development?
- Methodological Answer : Perform Ames tests (TA98 strain) for mutagenicity and MTT assays on primary hepatocytes for cytotoxicity. Structural modifications (e.g., replacing the nitrile with a carboxylate) may reduce reactivity. Always adhere to safety protocols for handling nitriles (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
